molecular formula C6H14O B1339748 1-Hexan-d13-ol CAS No. 204244-84-8

1-Hexan-d13-ol

Cat. No.: B1339748
CAS No.: 204244-84-8
M. Wt: 115.25 g/mol
InChI Key: ZSIAUFGUXNUGDI-UTBWLCBWSA-N
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Description

It has the molecular formula CD3(CD2)4CD2OH and a molecular weight of 115.25 g/mol . This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific research applications.

Preparation Methods

1-Hexan-d13-ol can be synthesized through several methods. One common synthetic route involves the deuteration of 1-Hexanol. This process typically requires the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions . Industrial production methods may involve the use of deuterated reagents and solvents to achieve high isotopic purity.

Mechanism of Action

The mechanism of action of 1-Hexan-d13-ol is primarily related to its use as a tracer in NMR spectroscopy. The deuterium atoms in the compound provide distinct signals in NMR spectra, allowing researchers to track the movement and transformation of molecules in chemical reactions and biological systems . This helps in elucidating reaction mechanisms and metabolic pathways.

Comparison with Similar Compounds

1-Hexan-d13-ol is unique due to its deuterium content, which distinguishes it from non-deuterated alcohols like 1-Hexanol. Similar compounds include other deuterated alcohols such as 1-Octanol-d18 and 1-Octan-d17-ol . These compounds share similar applications in NMR spectroscopy and other research fields but differ in their carbon chain lengths and specific uses.

Properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,6-tridecadeuteriohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O/c1-2-3-4-5-6-7/h7H,2-6H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIAUFGUXNUGDI-UTBWLCBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583730
Record name (~2~H_13_)Hexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204244-84-8
Record name (~2~H_13_)Hexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 204244-84-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The present invention is directed to an antimicrobial composition and a method of using said composition, comprising an antimicrobially effective amount of DTEA and an amount of 1-butanol, cyclohexanol, hexyl alcohol, isobutanol, ethylene glycol phenyl ether, propylene glycol phenyl ether, or a mixture thereof effective to result in the antimicrobial composition having a freezing point of less than 0° C. at atmospheric pressure.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Hexan-d13-ol
Reactant of Route 2
1-Hexan-d13-ol
Reactant of Route 3
1-Hexan-d13-ol
Reactant of Route 4
1-Hexan-d13-ol
Reactant of Route 5
1-Hexan-d13-ol
Reactant of Route 6
1-Hexan-d13-ol

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